molecular formula C17H14O5 B149267 1,3,6-Trihydroxy-8-n-propylanthraquinone CAS No. 135161-96-5

1,3,6-Trihydroxy-8-n-propylanthraquinone

Cat. No. B149267
M. Wt: 298.29 g/mol
InChI Key: JLGHVXJQLZFPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-Trihydroxy-8-n-propylanthraquinone, also known as R1128A, is a chemical compound with the molecular formula C17H14O5 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 1,3,6-Trihydroxy-8-n-propylanthraquinone consists of 17 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 298.29 g/mol.

Scientific Research Applications

Biological Activities and Applications

  • Isolation and Structural Analysis : New anthraquinones, including derivatives of 1,3,6-Trihydroxy-8-n-propylanthraquinone, have been isolated from marine Streptomyces sp., showing potential biological activities. Their structures were established through extensive spectroscopic analyses, indicating their significance in natural product chemistry and potential applications in biomedicine (Poumale et al., 2006), (Huang et al., 2006).

  • Inhibition of Advanced Glycation End Products (AGEs) : Compounds related to 1,3,6-Trihydroxy-8-n-propylanthraquinone, isolated from Knoxia valerianoides roots, have shown inhibitory activity against AGEs formation and rat lens aldose reductase, suggesting potential therapeutic applications in diabetic complications and oxidative stress-related disorders (Yoo et al., 2010).

  • Anticancer Studies : Compounds structurally related to 1,3,6-Trihydroxy-8-n-propylanthraquinone, isolated from marine organisms, have shown promising in vitro anticancer activity. This highlights their potential role in the development of novel anticancer agents (Wright et al., 2009).

Chemical Synthesis and Reactions

  • Alkylation Reactions : Research on the alkylation of frangula-emodin, a related anthraquinone, by α-bromoalkylmethylketones, contributes to the understanding of chemical properties and potential synthetic applications of similar compounds (Kharlamova, 2007).

  • Photopolymerization : Studies have shown that multihydroxy-anthraquinone derivatives can initiate various types of photopolymerization reactions, suggesting applications in material science and engineering (Zhang et al., 2018).

Additional Studies

  • Quantum-chemical Studies : The tautomerism and ionization of similar anthraquinones have been studied, providing insights into their chemical behavior and potential applications in molecular design and synthesis (Fain et al., 2008).

properties

IUPAC Name

1,3,6-trihydroxy-8-propylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-3-8-4-9(18)5-11-14(8)17(22)15-12(16(11)21)6-10(19)7-13(15)20/h4-7,18-20H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHVXJQLZFPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159268
Record name 1,3,6-Trihydroxy-8-n-propylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trihydroxy-8-n-propylanthraquinone

CAS RN

135161-96-5
Record name 1,3,6-Trihydroxy-8-propyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135161-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-8-n-propylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trihydroxy-8-n-propylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
LI Yuan-yuan, W Li, LIU Chong-xi, YAN Yi-jun… - NATURAL PRODUCT …, 2020 - trcw.ac.cn
Abstract: Seven compounds were isolated from a rhizospheric soil-derived Streptomyces species of Panax notoginseng by various chromatography methods including MCI, Sephadex …
Number of citations: 0 www.trcw.ac.cn
李元元, 王莉, 刘重喜, 颜一军, 黄胜雄, 向文胜… - 天然产物研究与开发, 2020
Number of citations: 0

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